N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine is a complex organic compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the benzimidazole ring in this compound suggests potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then reacted with benzoyl chloride to introduce the benzoyl group. Finally, the guanidine moiety is introduced through a reaction with cyanamide or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch reactions using similar synthetic routes. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of benzimidazole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to and inhibit enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer and antiviral agent . The guanidine moiety can also interact with various biological targets, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-urea: Similar structure but with a urea group instead of guanidine.
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-thiourea: Contains a thiourea group, offering different biological properties.
Uniqueness
N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine is unique due to the presence of both the benzimidazole and guanidine moieties, which confer a combination of biological activities. The guanidine group enhances the compound’s ability to interact with biological targets, making it a versatile molecule for various applications in research and industry .
Properties
Molecular Formula |
C15H13N5O |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(diaminomethylidene)benzamide |
InChI |
InChI=1S/C15H13N5O/c16-15(17)20-14(21)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19)(H4,16,17,20,21) |
InChI Key |
FJRZRURKRDCIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.